2-(碘甲基)-5-甲氧基氧戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

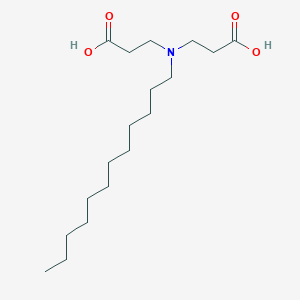

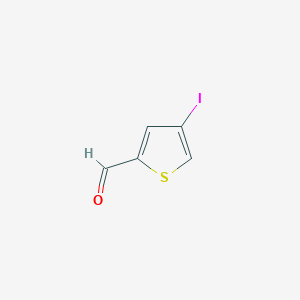

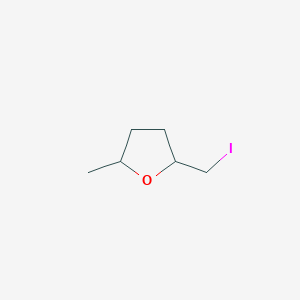

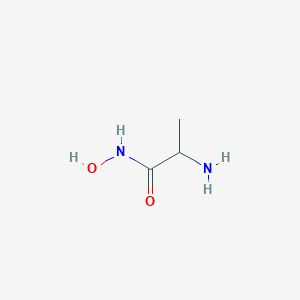

“2-(Iodomethyl)-5-methyloxolane” likely refers to a compound that contains an oxolane (a five-membered ring containing one oxygen atom and four carbon atoms) and an iodomethyl group. The “2-” and “5-” likely refer to the positions of these groups on the oxolane ring .

Synthesis Analysis

While specific synthesis methods for “2-(Iodomethyl)-5-methyloxolane” were not found, iodomethyl groups are often introduced into molecules through nucleophilic substitution reactions . Oxolane rings can be formed through various methods, including cyclization reactions .

Molecular Structure Analysis

The molecular structure would likely consist of a five-membered oxolane ring, with an iodomethyl group attached at the 2-position and a methyl group at the 5-position .

Chemical Reactions Analysis

Iodomethyl groups are excellent substrates for S_N2 substitution reactions, due to the good leaving group ability of iodide . Oxolanes can participate in ring-opening reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. In general, compounds containing iodine tend to have higher molecular weights and lower volatility compared to their non-halogenated counterparts .

科学研究应用

Radical Azidoalkenylation of Terminal Alkenes

2-(Iodomethyl)-5-methyloxolane: is utilized in the radical azidoalkenylation of alkenes, a process that transforms terminal alkenes into functionalized alkyl azides. This method is performed under chain transfer conditions and is a key step in the synthesis of several alkaloids .

Synthesis of γ-Azidosulfones

The compound serves as a precursor in the preparation of γ-azidosulfones through the use of iodomethyl aryl sulfones. These azidosulfones can be converted to homoallylic azides using a Julia–Kocienski olefination reaction, making the process equivalent to azidoalkenylation .

Iodine-Mediated Cyclization

2-(Iodomethyl)-5-methyloxolane: can be involved in iodine-mediated cyclization reactions. These reactions are crucial for the synthesis of heterocyclic compounds, which have numerous synthetic and biological applications, including the creation of furans, pyrroles, and thiophenes .

Organic Synthesis

In organic synthesis, this compound is used for the introduction of iodomethyl groups into molecules, which can then undergo further reactions such as nucleophilic substitutions or serve as intermediates for more complex chemical structures .

Pharmaceutical Research

In pharmaceutical research, 2-(Iodomethyl)-5-methyloxolane may be used to synthesize building blocks for drug development. Its reactivity with various functional groups makes it a valuable tool for constructing molecular frameworks found in active pharmaceutical ingredients .

Material Science

The compound’s ability to act as an alkylating agent can be exploited in material science, particularly in the modification of polymers to introduce iodine-containing functionalities, which can alter the physical properties of the materials .

作用机制

安全和危害

未来方向

Future research could focus on exploring the potential applications of “2-(Iodomethyl)-5-methyloxolane” in organic synthesis or material science. The iodomethyl group could be utilized in various substitution reactions, while the oxolane ring could provide interesting properties due to its heterocyclic nature .

属性

IUPAC Name |

2-(iodomethyl)-5-methyloxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO/c1-5-2-3-6(4-7)8-5/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORBAIPDXXLMMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339813 |

Source

|

| Record name | 2-(iodomethyl)-5-methyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Iodomethyl)-5-methyloxolane | |

CAS RN |

19056-49-6 |

Source

|

| Record name | 2-(iodomethyl)-5-methyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)